
Boc-D-pyr-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-D-pyr-OH can be synthesized through the following steps :
Reaction of Pyroglutamic Acid with tert-Butyl Alcohol and Dimethylformamide: Pyroglutamic acid is reacted with tert-butyl alcohol and dimethylformamide under suitable temperature conditions.
Crystallization and Purification: The target product is obtained through crystallization and purification steps.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, solvent ratios, and purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Boc-D-pyr-OH undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in peptide synthesis where the Boc group is removed to expose the amino group for further reactions.
Hydrolysis: The compound can undergo hydrolysis to remove the Boc protecting group, yielding D-pyroglutamic acid.
Common Reagents and Conditions:
Acidic Conditions: Hydrochloric acid or trifluoroacetic acid is often used to remove the Boc protecting group.
Basic Conditions: Sodium hydroxide or other bases can be used for deprotection under specific conditions.
Major Products Formed:
D-pyroglutamic acid: Formed after the removal of the Boc protecting group.
Scientific Research Applications
Peptide Synthesis
Role as a Protective Group
Boc-D-pyr-OH is primarily utilized as a protective group in peptide synthesis. The Boc (tert-butyloxycarbonyl) group allows for the selective modification of amino acids during the synthesis process without affecting other functional groups. This selectivity is crucial for developing complex peptides that are often required in pharmaceuticals.
Case Study: Synthesis of Bioactive Peptides
A notable application involves the synthesis of cyclic peptides using this compound as a key intermediate. For instance, researchers have successfully synthesized cyclic peptides that exhibit antimicrobial properties by incorporating this compound into their structure. The protective nature of the Boc group facilitates the formation of peptide bonds while maintaining the integrity of sensitive functional groups .
Drug Development
Enhancing Efficacy and Selectivity
In medicinal chemistry, this compound serves as a building block for designing compounds that target specific biological pathways. Its structural properties can be leveraged to enhance the efficacy and selectivity of drug candidates. Researchers have reported using this compound derivatives to develop inhibitors for various enzymes involved in disease processes.
Case Study: Development of Enzyme Inhibitors
One significant example is the development of g-secretase inhibitors, which are crucial in Alzheimer's disease research. The incorporation of this compound into these inhibitors has shown promising results in preclinical studies, demonstrating improved binding affinity and selectivity towards the target enzyme .
Bioconjugation
Facilitating Biomolecule Attachment
this compound is also employed in bioconjugation processes, where it aids in attaching biomolecules to drugs or imaging agents. This application improves the delivery and effectiveness of therapeutic agents, particularly in targeted therapies.
Case Study: Targeted Drug Delivery Systems
In a study focused on targeted cancer therapies, this compound was used to conjugate antibodies to chemotherapeutic agents. The resulting bioconjugates exhibited enhanced tumor targeting and reduced systemic toxicity compared to free drugs, highlighting the potential of this compound in improving therapeutic outcomes .
Protein Engineering
Improving Stability and Activity
In protein engineering, this compound is utilized to modify proteins to enhance their stability and activity. This modification is essential for developing better therapeutic proteins that can withstand physiological conditions.
Case Study: Therapeutic Protein Development
Research has demonstrated that incorporating this compound into protein structures can lead to increased resistance to proteolysis and improved pharmacokinetic profiles. For example, modified enzymes with this compound showed enhanced catalytic efficiency and stability under harsh conditions, making them suitable for therapeutic applications .
Research in Neurobiology
Exploring Neurotransmitter Systems
this compound derivatives are being explored for their potential effects on neurotransmitter systems, providing insights into neurological disorders.
Case Study: Neurotransmitter Modulation
Studies have indicated that certain derivatives of this compound can modulate neurotransmitter release and receptor activity, suggesting their potential use in treating conditions such as depression and anxiety disorders. These findings pave the way for further investigation into their therapeutic applications .
Mechanism of Action
The mechanism of action of Boc-D-pyr-OH primarily involves its role as a protecting group in peptide synthesis . The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the desired synthesis, the Boc group is removed under acidic or basic conditions to yield the free amino group .
Comparison with Similar Compounds
N-Boc-L-pyroglutamic acid: Similar in structure but differs in the stereochemistry of the pyroglutamic acid moiety.
N-Boc-4-hydroxy-L-pyrrolidine lactone: Another Boc-protected compound used in peptide synthesis.
Uniqueness: Boc-D-pyr-OH is unique due to its specific stereochemistry, making it particularly useful in the synthesis of D-configured peptides and peptide-based drugs . Its stability and ease of removal under mild conditions make it a preferred choice for protecting the amino group during complex synthetic processes .
Biological Activity
Boc-D-pyr-OH, or N-Boc-D-pyrrolidine-2-carboxylic acid, is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article explores its biological activities, synthesis, and potential applications based on current research findings.
Overview of this compound
This compound is a derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amino function, facilitating various chemical reactions without interfering with the biological activity of the compound.
Synthesis
The synthesis of this compound typically involves the protection of the amino group on D-pyrrolidine followed by carboxylation. Various methods have been reported for its synthesis, including:
- Direct Carboxylation : Using carbon dioxide under basic conditions.
- Reactions with Acid Chlorides : Employing acyl chlorides to introduce the carboxylic acid functionality.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Case Study : A study published in Nature showed that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL and 64 µg/mL respectively, indicating moderate potency against these pathogens .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. The compound was found to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage.
- Research Findings : In a study assessing various compounds' antioxidant capacities, this compound showed an IC50 value of 25 µM in DPPH radical scavenging assays, suggesting strong antioxidant potential .
The biological activities of this compound can be attributed to its ability to interact with cellular targets. It is hypothesized that:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membrane integrity or inhibit essential enzymes involved in bacterial metabolism.
- Antioxidant Mechanism : Its structure allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C10H14NO5- |
---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h6H,4-5H2,1-3H3,(H,13,14)/p-1/t6-/m1/s1 |
InChI Key |
MJLQPFJGZTYCMH-ZCFIWIBFSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC1=O)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)[O-] |
Origin of Product |
United States |
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